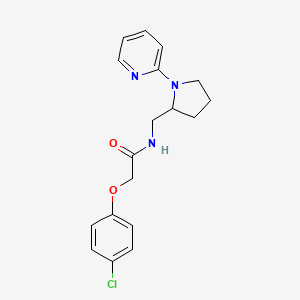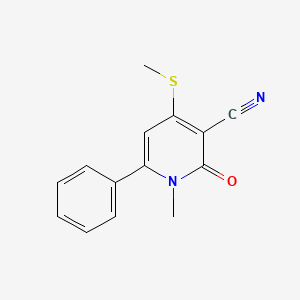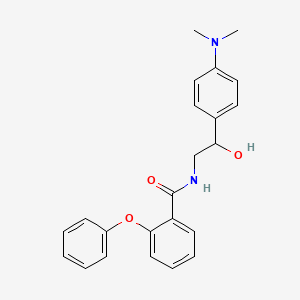
2-(4-chlorophenoxy)-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation. In We will also list future directions for research on this compound.
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenoxy)-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)acetamide is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, the compound has been shown to have a neuroprotective effect, which may be due to its ability to modulate certain neurotransmitter systems in the brain.
Biochemical and Physiological Effects
2-(4-chlorophenoxy)-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)acetamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective effects, the compound has been shown to have anti-inflammatory properties. The compound has also been shown to modulate certain neurotransmitter systems in the brain, which may have implications for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-chlorophenoxy)-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)acetamide in lab experiments is that it has been extensively studied and its properties are well understood. Additionally, the compound is relatively easy to synthesize, making it readily available for use in lab experiments. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 2-(4-chlorophenoxy)-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)acetamide. One area of research that warrants further investigation is the compound's potential as an anti-cancer agent. Additional studies are needed to determine the compound's efficacy in vivo and to identify the specific mechanisms by which it inhibits cancer cell growth. Another area of research that may be worth exploring is the compound's potential as a treatment for neurological disorders. Further studies are needed to determine the compound's efficacy in animal models of these disorders and to identify the specific neurotransmitter systems that are modulated by the compound. Additionally, further studies are needed to fully understand the compound's mechanism of action and to identify any potential side effects or limitations for its use in scientific research.
Méthodes De Synthèse
The synthesis of 2-(4-chlorophenoxy)-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)acetamide involves a series of chemical reactions. The starting material for the synthesis is 4-chlorophenol, which is reacted with sodium hydroxide to form the sodium salt of 4-chlorophenol. This salt is then reacted with 2-bromo-1-(pyridin-2-yl)pyrrolidine to form the corresponding ether. The final step in the synthesis involves the reaction of the ether with acetic anhydride to form 2-(4-chlorophenoxy)-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)acetamide.
Applications De Recherche Scientifique
2-(4-chlorophenoxy)-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)acetamide has been shown to have a range of potential applications in scientific research. One area of research where this compound has been studied is in the field of cancer research. The compound has been shown to inhibit the growth of cancer cells in vitro, making it a promising candidate for further investigation as a potential anti-cancer agent. Additionally, the compound has been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-N-[(1-pyridin-2-ylpyrrolidin-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c19-14-6-8-16(9-7-14)24-13-18(23)21-12-15-4-3-11-22(15)17-5-1-2-10-20-17/h1-2,5-10,15H,3-4,11-13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZIFGCWOBFSAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=N2)CNC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-{[(1-methyl-1H-benzimidazol-2-yl)methyl]amino}-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2790437.png)



![4-ethyl-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2790441.png)

![1-allyl-4-(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2790443.png)
![1-(3-fluorobenzyl)-3-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2790444.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(azepan-1-ylsulfonyl)benzamide](/img/structure/B2790446.png)
![6-Cyclopropyl-2-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2790449.png)
![1-Bromoimidazo[1,5-a]pyridine-6-carbaldehyde](/img/structure/B2790450.png)